1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 30265-11-3, 6336-38-5) is a non-proteinogenic cyclic amino acid characterized by a partially hydrogenated naphthalene scaffold substituted with an amino group and a methyl group at the 1- and 4-positions, respectively. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . Key physical properties include a density of 1.237 g/cm³, boiling point of 366.1°C (760 mmHg), and vapor pressure of 5.28×10⁻⁶ mmHg at 25°C . The compound is synthesized via hydrolysis of spirohydantoin precursors, a method optimized for generating structurally constrained amino acids . It is commercially available as a hydrochloride salt with ≥95% purity, highlighting its relevance in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-7-12(13,11(14)15)10-5-3-2-4-9(8)10/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
PWLGGVXIERHNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 69.09 | 68.93 |
| Hydrogen (H) | 6.85 | 6.75 |
| Nitrogen (N) | 7.32 | 7.22 |
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
- 3028 cm⁻¹ (aromatic C-H stretch)
- 2931 cm⁻¹ (aliphatic C-H stretch)
- 2571 cm⁻¹ (N-H stretch)
- 2085 cm⁻¹ (possibly overtone or combination bands)
- 1573 cm⁻¹ (amide/carboxylate C=O stretch)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- [^1H NMR (DMSO-d6 + D2O)](pplx://action/followup): Signals consistent with aromatic and aliphatic protons, including the NH2 protons at ~8.4 ppm and hydroxyl proton at ~11.6 ppm.
- [^13C NMR (DMSO-d6 + D2O)](pplx://action/followup): Signals for aromatic carbons, the carboxyl carbon at ~182 ppm, and aliphatic carbons consistent with the tetrahydronaphthalene structure.
Summary Table of Preparation Method
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Spirohydantoin synthesis | Bucherer-Lieb reaction or literature methods | Precursor for hydrolysis |
| Hydrolysis | Ba(OH)2·8H2O, 160 °C, 2 h, aqueous, autoclave | Ring opening, formation of amino acid |
| Workup | Cooling, filtration, ammonium carbonate treatment | Precipitation of amino acid |
| Purification | Recrystallization from methanol | Pure this compound |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Methoxy vs. Methyl Groups : The 6-methoxy derivative (221.26 g/mol) exhibits higher polarity compared to the 4-methyl analog due to the electron-donating methoxy group, which enhances hydrogen-bonding capacity and aqueous solubility .
- Ketone vs. Amino Groups: The 4-oxo derivative lacks the amino group, resulting in a neutral carboxyl dimer structure in the crystalline state. This contrasts with the zwitterionic nature of the amino-substituted compound, impacting solubility and intermolecular interactions .
- Steric and Hydrophobic Effects : The 4,4-dimethyl analog (204.26 g/mol) demonstrates increased steric bulk and hydrophobicity, which may enhance membrane permeability but reduce water solubility .
Commercial Availability and Purity
- The hydrochloride salt of the target compound is available at ≥95% purity (Enamine Ltd) , while the 6-methoxy analog is offered by Santa Cruz Biotechnology at 95% purity .
- 4,4-Dimethyl and brominated derivatives (e.g., 6-bromo-4-oxo) are marketed as lab-scale reagents for specialized medicinal chemistry applications .
Biological Activity
1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (often referred to as AMTCA) is a compound that has garnered attention in pharmacological research due to its structural similarity to biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of AMTCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
AMTCA is characterized by a naphthalene core with an amino group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 219.28 g/mol. The compound's structure can be represented using the SMILES notation: CC(C(=O)O)C1CCC2=C1C=CC=C2N .
Research indicates that AMTCA and its analogs exhibit significant biological activity primarily through their interaction with the melanocortin-4 receptor (MC4R). The MC4R is involved in regulating energy homeostasis and appetite control. Compounds similar to AMTCA have been identified as selective agonists for this receptor, suggesting potential applications in obesity and metabolic disorders .
Binding Affinity Studies
Studies have shown that AMTCA analogs possess high binding affinities for MC4R. For instance, one study reported that certain analogs exhibited binding affinities in the nanomolar range (EC50 values between 0.7 to 4.1 nM), indicating their potency as MC4R agonists .
Biological Activity and Therapeutic Applications
The biological activities of AMTCA can be summarized as follows:
- Appetite Regulation : As an MC4R agonist, AMTCA may play a role in appetite suppression and weight management.
- Metabolic Disorders : Given its involvement with MC4R, AMTCA may be explored for therapeutic interventions in conditions such as obesity and type 2 diabetes.
- Neuroprotective Effects : Some studies suggest that compounds targeting melanocortin receptors could have neuroprotective properties, although more research is needed in this area.
Case Studies
Several studies have investigated the effects of AMTCA and its analogs:
- Study on Melanocortin Receptor Agonism :
- In Vivo Studies :
Comparative Analysis with Related Compounds
To understand the unique properties of AMTCA, it is essential to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| AMTCA | Selective MC4R agonist | |
| 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Lacks methyl substitution at position 4 | |
| Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate | Carboxylate ester group |
The structural variations among these compounds significantly influence their biological activities and receptor interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and how are chiral centers controlled?
- Methodology : Synthesis typically begins with naphthalene derivatives. Key steps include catalytic hydrogenation to reduce aromaticity and introduce saturation, followed by functional group modifications (e.g., amination, carboxylation). Chiral resolution via chiral columns or enantioselective catalysis is critical to isolate the desired stereoisomer .
- Data Consideration : Monitor reaction intermediates using HPLC with chiral stationary phases to ensure enantiomeric excess (>95%).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology : Use NMR (¹H, ¹³C, DEPT) to confirm the tetrahydronaphthalene backbone and substituent positions (e.g., methyl and amino groups). IR spectroscopy verifies carboxylate (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities. X-ray crystallography resolves absolute stereochemistry and hydrogen-bonding patterns .
Q. What are the primary applications of this compound in biochemical research?
- Methodology : As a conformationally constrained β-amino acid, it is used to design peptide foldamers with stable secondary structures (e.g., helices, β-sheets). In neuroscience, its structural similarity to neurotransmitter precursors enables studies on dopaminergic or serotonergic receptor interactions .
Advanced Research Questions
Q. How does the methyl group at position 4 influence conformational rigidity and biological activity compared to non-methylated analogs?
- Methodology : Perform molecular dynamics simulations to compare torsional flexibility between methylated and non-methylated derivatives. Validate with NMR NOE experiments to measure spatial proximity of substituents. Biological assays (e.g., receptor binding) quantify activity differences, noting that the methyl group enhances steric hindrance, stabilizing specific bioactive conformations .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Analyze batch-to-batch purity via LC-MS to rule out impurities. Structural analogs (e.g., 6-methoxy derivatives) can isolate substituent-specific effects .
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Methodology : Use QSAR models to predict logP, solubility, and membrane permeability. Dock the compound into target protein structures (e.g., dopamine receptors) to identify modifications (e.g., methoxy groups) that enhance binding affinity while minimizing off-target interactions .
Methodological Challenges & Solutions
Q. What purification techniques are most effective for isolating high-purity batches?
- Methodology : Combine flash chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water mixtures). For chiral purity, use preparative HPLC with amylose-based columns .
Q. How do researchers address carboxyl group disorder in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
